

KetoABNO: A Technical Guide to a Stable Free Radical for Advanced Research

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Compound of Interest

Compound Name: KetoABNO

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Introduction

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (**KetoABNO**) is a stable nitroxyl radical that has emerged as a versatile and highly efficient tool in both synthetic organic chemistry and bioconjugation. Its unique structural and electronic properties, including steric accessibility of the nitroxyl radical and a high redox potential, distinguish it from other stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This guide provides an in-depth overview of **KetoABNO**, including its synthesis, physicochemical properties, and detailed protocols for its key applications.

Physicochemical Properties

KetoABNO is a yellow crystalline solid that is stable to air and moisture, making it a convenient and "bench-top" stable reagent. It is soluble in a variety of organic solvents.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ NO ₂	N/A
Molecular Weight	154.19 g/mol	N/A
Appearance	Yellow crystalline solid	N/A
Melting Point	109-114 °C	[1]
Storage	2-8 °C	[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a stable free radical, **KetoABNO** is paramagnetic and can be characterized by EPR spectroscopy. The EPR spectrum of a nitroxyl radical is primarily defined by its g-value and the hyperfine coupling constant with the nitrogen nucleus. While a specific experimental spectrum for **KetoABNO** is not readily available in the searched literature, nitroxyl radicals of this type typically exhibit a g-value close to that of a free electron ($g \approx 2.006$) and a hyperfine coupling constant (aN) with the ¹⁴N nucleus in the range of 14-16 Gauss. The spectrum is expected to show a characteristic triplet signal due to the interaction of the unpaired electron with the spin $I=1$ of the nitrogen nucleus.

Synthesis of KetoABNO

The synthesis of **KetoABNO** can be achieved from readily available starting materials. A detailed, multi-step procedure for the synthesis of the closely related precursor, 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO), has been published in Organic Syntheses, a highly reliable source for experimental procedures. The final step to obtain **KetoABNO** involves the oxidation of the corresponding amine precursor.

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Keto-ABNO precursor)

A detailed, multi-step procedure for the synthesis of the **KetoABNO** precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is available in Organic Syntheses[2][3]. The key steps involve a

Mannich-type reaction with benzylamine, glutaraldehyde, and acetone dicarboxylic acid[2][3].

Experimental Protocol: Oxidation to KetoABNO

The final step is the oxidation of the secondary amine to the nitroxyl radical.

- Dissolve the 9-azabicyclo[3.3.1]nonan-3-one precursor in a suitable solvent such as methanol or water.
- Add a solution of sodium tungstate (Na_2WO_4) as a catalyst.
- Slowly add a solution of hydrogen peroxide (30%) to the mixture at 0 °C.
- The reaction is typically stirred at room temperature until completion.
- The product can be extracted with an organic solvent and purified by chromatography.

Applications in Catalytic Oxidation

KetoABNO is a highly effective catalyst for the aerobic oxidation of a wide range of substrates, including primary and secondary alcohols, and aldehydes. It often outperforms TEMPO, especially for sterically hindered substrates, due to its smaller size. These oxidations can be carried out under mild conditions, often using air as the terminal oxidant.

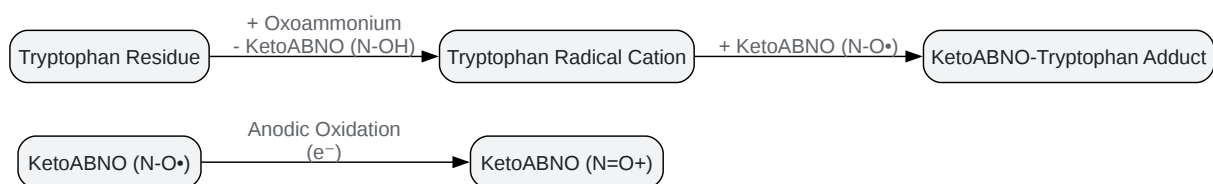
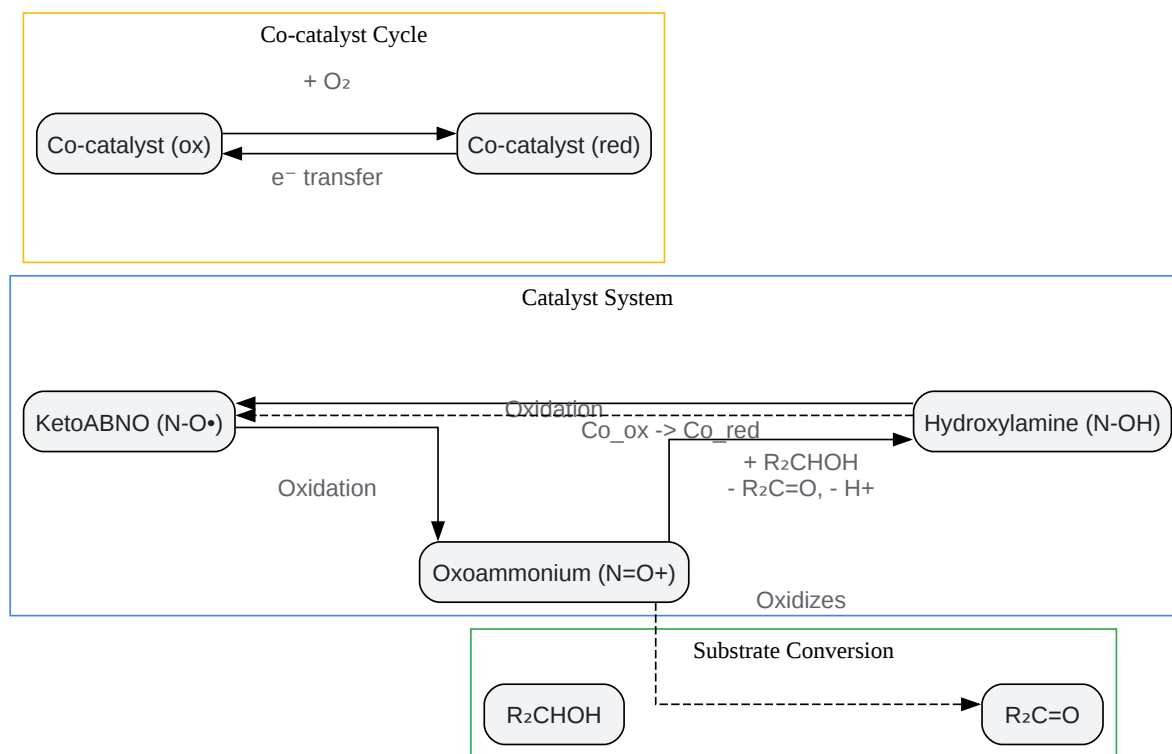
Aerobic Oxidation of Alcohols

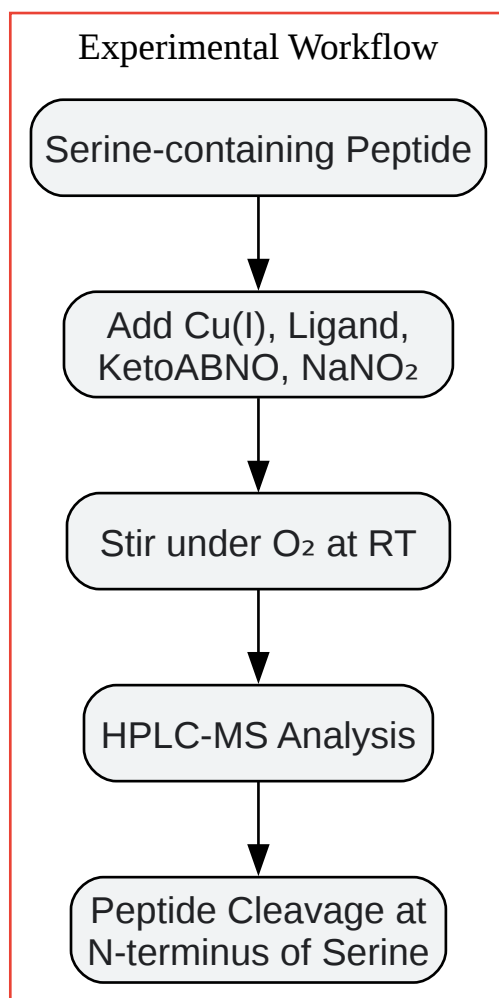
KetoABNO, in conjunction with a co-catalyst such as a copper or bismuth salt, efficiently catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Substrate	Co-catalyst	Product	Yield (%)	Reference
1-Phenylethanol	$\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$	Acetophenone	95	[4][5]
Benzyl alcohol	$\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$	Benzaldehyde	92	[4][5]
Cyclohexanol	$\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$	Cyclohexanone	85	[4][5]
2-Octanol	$\text{Cu}(\text{I})/\text{bpy}$	2-Octanone	>95	[1][6]

bpy = 2,2'-bipyridine

- To a Schlenk tube, add 1-phenylethanol (1 mmol), $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ (0.1 mmol, 10 mol%), and **KetoABNO** (0.05 mmol, 5 mol%).
- Add acetonitrile (2 mL) as the solvent.
- The tube is equipped with a balloon filled with air.
- The reaction mixture is stirred at 65 °C for 2 hours.
- After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The product is purified by column chromatography on silica gel.





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